![molecular formula C16H15NO4S B14504861 Diethyl 6H-thieno[3,2-e]indole-2,7-dicarboxylate CAS No. 62829-64-5](/img/structure/B14504861.png)
Diethyl 6H-thieno[3,2-e]indole-2,7-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 6H-thieno[3,2-e]indole-2,7-dicarboxylate is a heterocyclic compound that features a fused thiophene and indole ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 6H-thieno[3,2-e]indole-2,7-dicarboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of indoline-2-thiones and Morita-Baylis-Hillman adducts of nitroalkenes . The reaction is usually carried out under base-mediated conditions, which ensures high regioselectivity and yield.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of solvents such as toluene and 1,4-dioxane, along with water as a co-solvent, is common to enhance the rate and selectivity of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 6H-thieno[3,2-e]indole-2,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Diethyl 6H-thieno[3,2-e]indole-2,7-dicarboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of diethyl 6H-thieno[3,2-e]indole-2,7-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity may be attributed to its ability to inhibit certain enzymes or receptors involved in cell proliferation . The compound’s electron-rich system allows it to participate in electron transfer processes, making it useful in organic electronics .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[2,3-b]indole: Another thiophene-fused indole with similar biological activities.
Thieno[3,2-b]indole: Known for its applications in medicinal chemistry and organic electronics.
Uniqueness
Diethyl 6H-thieno[3,2-e]indole-2,7-dicarboxylate stands out due to its specific substitution pattern, which imparts unique electronic properties and reactivity. This makes it particularly valuable in the design of advanced materials for electronic applications .
Propriétés
Numéro CAS |
62829-64-5 |
|---|---|
Formule moléculaire |
C16H15NO4S |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
diethyl 6H-thieno[3,2-e]indole-2,7-dicarboxylate |
InChI |
InChI=1S/C16H15NO4S/c1-3-20-15(18)12-7-9-10-8-14(16(19)21-4-2)22-13(10)6-5-11(9)17-12/h5-8,17H,3-4H2,1-2H3 |
Clé InChI |
JKUXZJIHYIHSHS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(N1)C=CC3=C2C=C(S3)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



sulfanium bromide](/img/structure/B14504786.png)
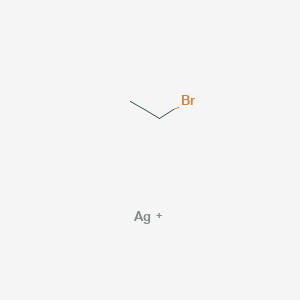

![6-[1-(4-Chlorophenyl)-8-nitrobenzo[f]quinolin-3(4H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14504803.png)
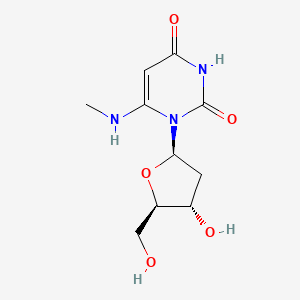

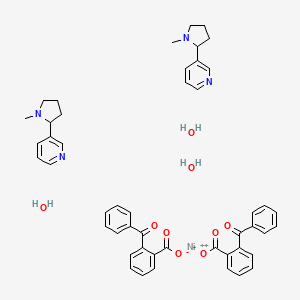
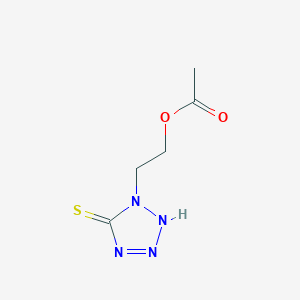
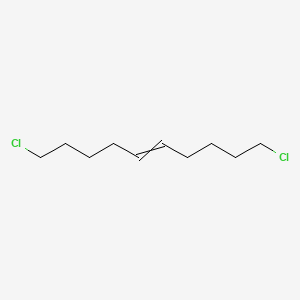

![Methyl [(4-methylbenzene-1-sulfinyl)methyl]phosphonate](/img/structure/B14504849.png)
![Bis[5-(but-1-en-3-yn-1-yl)furan-2-yl]methanone](/img/structure/B14504855.png)

